

# 2,6-Difluoro-4-methoxybenzaldehyde molecular weight

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## Compound of Interest

Compound Name:	2,6-Difluoro-4-methoxybenzaldehyde
Cat. No.:	B042782

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An In-depth Technical Guide to **2,6-Difluoro-4-methoxybenzaldehyde**

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of **2,6-Difluoro-4-methoxybenzaldehyde**, a key aromatic aldehyde that serves as a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight of 172.13 g/mol, and explore its structural characteristics that underpin its reactivity. The guide details a representative synthetic pathway, discusses its critical applications in pharmaceutical and materials science research, outlines standard analytical methods for characterization, and provides essential safety and handling protocols. This document is intended to serve as a vital resource for researchers leveraging this compound to innovate in drug discovery and the development of novel chemical entities.

## Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties.

Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly improve a drug candidate's metabolic stability, binding affinity, and lipophilicity.<sup>[1]</sup> **2,6-Difluoro-4-methoxybenzaldehyde** has emerged as a particularly valuable intermediate due to its unique substitution pattern.<sup>[2][3]</sup> The two fluorine atoms positioned ortho to the aldehyde group create a distinct electronic environment that enhances reactivity and selectivity in various chemical transformations, while the para-methoxy group provides an additional point for functionalization or electronic modulation.<sup>[2][3]</sup> This guide synthesizes the critical technical information required for the effective application of this compound in a research and development setting.

## Physicochemical and Structural Characteristics

The utility of **2,6-Difluoro-4-methoxybenzaldehyde** begins with its fundamental properties. Its precise molecular weight and structure are foundational for all stoichiometric calculations and analytical interpretations.

## Key Properties Summary

A summary of the essential quantitative data for **2,6-Difluoro-4-methoxybenzaldehyde** is presented below.

Property	Value	Source(s)
Molecular Weight	172.13 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	256417-10-4	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	73-77 °C	<a href="#">[4]</a>
Appearance	Solid	<a href="#">[4]</a>
SMILES String	COc1cc(F)c(C=O)c(F)c1	<a href="#">[4]</a>
InChI Key	ZYABCGOTMDPUDD- UHFFFAOYSA-N	<a href="#">[4]</a>

## Structural and Electronic Effects

The arrangement of functional groups on the aromatic ring dictates the molecule's reactivity.

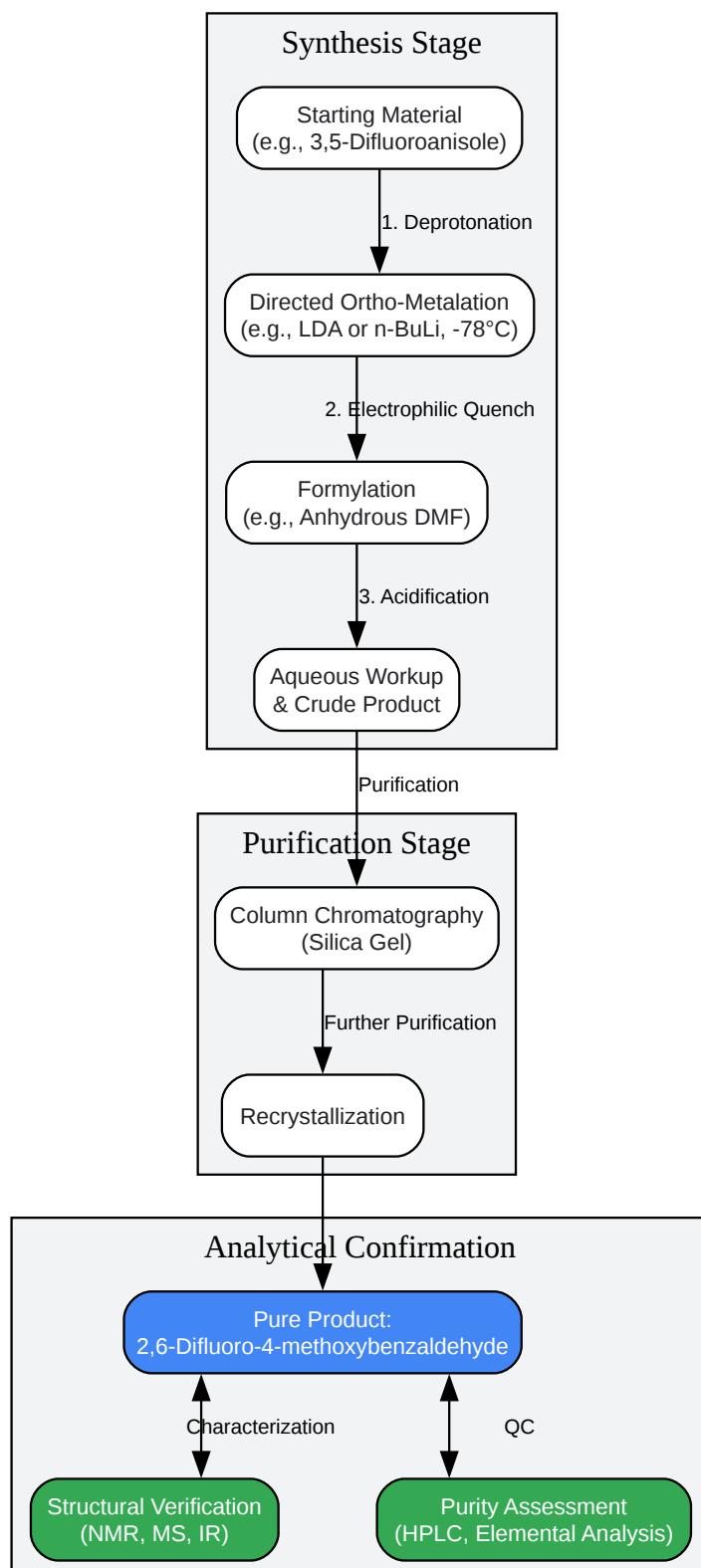
- Fluorine Substituents (C2, C6): The two highly electronegative fluorine atoms act as powerful inductive electron-withdrawing groups. This effect lowers the pKa of the aldehydic proton and activates the aromatic ring for certain nucleophilic substitution reactions while deactivating it towards electrophilic substitution.
- Methoxy Group (C4): The para-methoxy group is a strong electron-donating group through resonance, which can counterbalance the inductive effects of the fluorine atoms and influence the regioselectivity of reactions.
- Aldehyde Group (C1): This group is a versatile chemical handle, readily participating in reactions such as Wittig olefination, aldol condensations, reductive amination, and the formation of Schiff bases, providing a gateway to a diverse array of more complex molecules.<sup>[1]</sup>

## Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes often involves formylation of a functionalized aromatic precursor. A common and effective strategy for a molecule like **2,6-Difluoro-4-methoxybenzaldehyde** involves directed ortho-metallation, where a directing group guides the deprotonation of an adjacent position, followed by quenching with a formylating agent.

## Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and confirmation of substituted benzaldehydes, based on established chemical principles.

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Caption: Generalized workflow for the synthesis and validation of **2,6-Difluoro-4-methoxybenzaldehyde**.

## Experimental Protocol: Directed Ortho-Metalation (Representative)

This protocol is a representative example based on the synthesis of structurally similar compounds and should be adapted and optimized for specific laboratory conditions.[\[6\]](#)

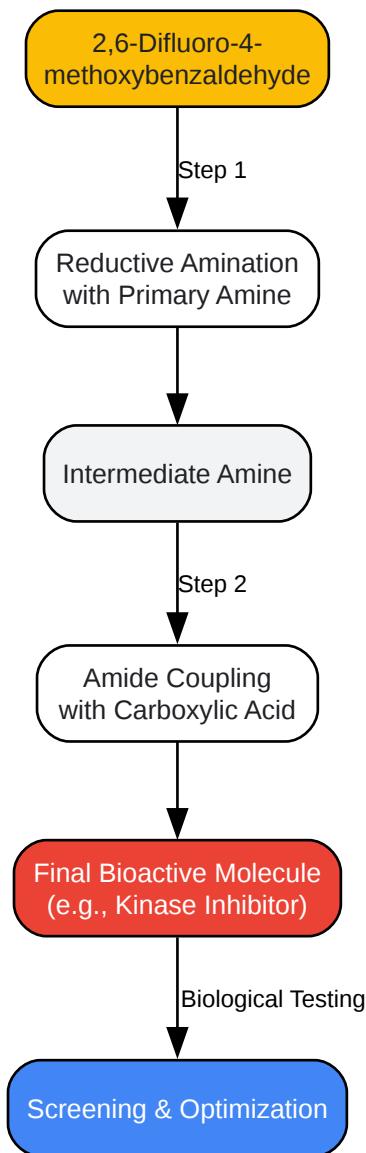
- **Reaction Setup:** Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
- **Base Addition:** Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction flask while maintaining the temperature at -78 °C.
- **Substrate Addition:** Dissolve the starting material, 3,5-difluoroanisole (1.0 equivalent), in anhydrous THF and add it dropwise to the LDA solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture. The reaction is typically rapid. Continue stirring at -78 °C for 30 minutes.
- **Quenching and Workup:** Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
- **Final Purification:** Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to afford the pure **2,6-Difluoro-4-methoxybenzaldehyde**.

## Key Applications in Research and Development

**2,6-Difluoro-4-methoxybenzaldehyde** is not an end-product but a high-value intermediate. Its utility spans multiple domains of chemical science.

- Pharmaceutical Development: It serves as a crucial precursor for the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders where blood-brain barrier penetration and metabolic stability are critical design parameters.[2][3]
- Agrochemicals: The compound is used in the development of next-generation pesticides and herbicides, where the fluorine substituents can enhance potency and environmental stability. [2]
- Material Science: It is applied in the synthesis of advanced polymers and specialty coatings. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered optical characteristics.[2][3]
- Organic Synthesis: As a versatile building block, it enables researchers to construct complex molecular architectures for a wide range of scientific investigations.[2]

The following diagram illustrates its role as a foundational piece in a hypothetical drug discovery pathway.



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